molecular formula C11H12N2O B3025001 5-Cyano-2-cyclopentyloxypyridine CAS No. 942938-37-6

5-Cyano-2-cyclopentyloxypyridine

Cat. No.: B3025001
CAS No.: 942938-37-6
M. Wt: 188.23 g/mol
InChI Key: CPMLUNYPHAGCDE-UHFFFAOYSA-N
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Description

5-Cyano-2-cyclopentyloxypyridine (CAS: 942938-37-6; MFCD09940721) is a pyridine derivative featuring a cyano group at the 5-position and a cyclopentyloxy substituent at the 2-position of the pyridine ring. This compound, with a purity of 95%, is cataloged under the identifier QG-3206 in commercial chemical databases . The cyclopentyloxy group introduces steric bulk and lipophilicity, while the electron-withdrawing cyano group modulates the electronic properties of the aromatic system.

Properties

IUPAC Name

6-cyclopentyloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMLUNYPHAGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-2-cyclopentyloxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, antitumor activity, and applications in microbiology and organic synthesis.

Chemical Structure and Properties

This compound has the molecular formula C11H13N3OC_{11}H_{13}N_{3}O. The presence of a cyano group at the 5-position and a cyclopentyloxy substituent at the 2-position contributes to its unique chemical behavior. The compound exhibits both polar and nonpolar characteristics, making it versatile in various chemical environments.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This activity is crucial for developing new antimicrobial agents amid rising antibiotic resistance. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study utilizing the MTT assay revealed that certain derivatives showed potent cytotoxicity against various human cancer cell lines, including prostate cancer (PC-3) cells. One notable derivative exhibited an IC50 value of 2.75±0.08μM2.75\pm 0.08\,\mu M, indicating strong inhibitory effects on cell proliferation.

Compound Cell Line IC50 Value (μM)
This compound DerivativePC-3 (Prostate Cancer)2.75 ± 0.08

Microbial Detection

In microbiology, this compound is utilized for rapid detection of viable microbes. When combined with fiber fluorescence spectroscopy, it enhances the identification of microbial populations in various samples. This application is particularly valuable in clinical settings where quick diagnosis is essential.

Synthesis and Derivative Development

The synthesis of this compound involves several methods, including electrophilic cyanation reactions under controlled conditions. These methods allow for the modification of the compound to create derivatives with potentially enhanced biological properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antitumor Efficacy : In vitro studies indicated that modified pyrimidine derivatives containing this compound showed significant cytotoxic effects against various cancer cell lines.
  • Microbial Detection Improvements : Research demonstrated that integrating this compound into microbial detection systems improved the speed and accuracy of identifying viable microbes compared to traditional methods.
  • Electrophilic Reactions : The compound has been successfully employed in electrophilic cyanation reactions, facilitating the synthesis of important structural motifs in organic chemistry.

Comparison with Similar Compounds

Table 1: Structural and Commercial Data of Comparable Pyridine Derivatives

Compound Name CAS Number Purity MFCD Code Key Substituents and Functional Groups
5-Cyano-2-cyclopentyloxypyridine (QG-3206) 942938-37-6 95% MFCD09940721 Cyano (C5), Cyclopentyloxy (C2)
(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide (OT-4647) 2288716-08-3 96% MFCD31726463 Cyano, 3,5-Dichloropyridinyl (C4), α,β-unsaturated enamide
3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine (OR-3676) 13600-42-5 98% MFCD00084977 Cyano (C3), 2,6-Dichloro, Trifluoromethyl (C4)
3-Cyano-2-diethylaminopyridine (PY-1469) 17782-02-4 95% MFCD09896569 Cyano (C3), Diethylamino (C2)
3-Cyano-2-(diethylamino)pyridine-5-boronic acid, pinacol ester (PN-6833) 1356068-47-7 96% MFCD18434469 Cyano (C3), Diethylamino (C2), Boronic ester (C5)
5-Chloro-2-cyanopyridine Not provided Not provided Not provided Chloro (C5), Cyano (C2)

Substituent Position and Electronic Effects

  • Cyano Group Position: The cyano group in QG-3206 is at the 5-position, whereas in OR-3676, PY-1469, and PN-6833, it occupies the 3-position. Positional differences influence electronic distribution: a 5-cyano group (meta to the cyclopentyloxy group in QG-3206) may create distinct resonance effects compared to 3-cyano derivatives, which are ortho to substituents like diethylamino or dichloro groups .
  • Electron-Donating vs. Electron-Withdrawing Groups: QG-3206 combines the electron-withdrawing cyano group with the moderately electron-donating cyclopentyloxy ether. PY-1469 and PN-6833 feature a strongly electron-donating diethylamino group at C2, which could activate the pyridine ring toward electrophilic substitution, contrasting with the deactivating chloro groups in OR-3676 and 5-chloro-2-cyanopyridine .

Steric and Lipophilic Properties

  • Cyclopentyloxy vs. Smaller Substituents: The cyclopentyloxy group in QG-3206 introduces significant steric hindrance compared to the diethylamino group in PY-1469 or the chloro substituents in OR-3675. This bulk may reduce reactivity in sterically demanding reactions but enhance membrane permeability in biological contexts .
  • Trifluoromethyl and Boronic Ester Moieties : OR-3676’s trifluoromethyl group enhances metabolic stability and lipophilicity, while PN-6833’s boronic acid pinacol ester suggests utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in QG-3206 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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